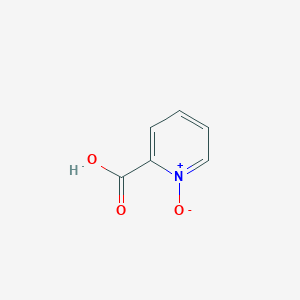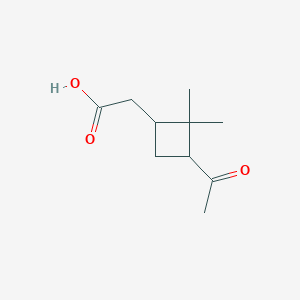
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of benzodioxin, featuring a hydroxyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. This method allows for the direct synthesis of the compound at room temperature, followed by amidation with primary amines to yield salicylamides .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving salicylic acid and acetylenic esters provides a scalable approach for its production. The use of common reagents and mild reaction conditions makes this method suitable for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Used in the production of various chemical products and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- involves its interaction with molecular targets such as enzymes. It is known to activate 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . The compound’s structure allows it to bind to the active site of the enzyme, modulating its activity and influencing downstream biological pathways.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl- (Pinocembrin): Similar in structure but lacks the dioxin ring and has different functional groups.
5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A closely related compound with similar properties and applications.
Uniqueness: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is unique due to its specific combination of functional groups and its ability to activate 5-lipoxygenase. This makes it particularly valuable in research focused on inflammation and related biological processes.
Properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZFWFNEBPOJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2C(=O)O1)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453416 |
Source


|
| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154714-19-9 |
Source


|
| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)









